molecular formula C17H19N5O2 B2743847 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide CAS No. 2034556-70-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide

Cat. No. B2743847
CAS RN: 2034556-70-0
M. Wt: 325.372
InChI Key: RZZOMLMWKDLTRU-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of fused heterocycles that have been studied for their valuable biological properties . They have been found to possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents . Polycyclic systems containing a [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and they can be used for the treatment of Alzheimer’s disease and insomnia .


Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a fused ring system containing a triazole and a pyrimidine ring . The exact structure of “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide” would depend on the specific locations of the substituents on this core structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on their specific biological activity. For example, some derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine core structure has been the subject of ongoing research due to its wide range of biological activities . Future research may focus on developing new derivatives with improved activity and specificity for their targets.

properties

IUPAC Name

2-(2-methylphenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-13-5-2-3-7-15(13)24-11-16(23)18-8-4-6-14-9-19-17-20-12-21-22(17)10-14/h2-3,5,7,9-10,12H,4,6,8,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZOMLMWKDLTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide

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